5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole
Description
Contemporary Significance of Pyrrole (B145914) and 1,2,4-Triazole (B32235) Heterocycles in Chemical Research
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic compounds with diverse applications. Its derivatives are integral to the structure of vital biological molecules and have shown a broad spectrum of pharmacological activities. mdpi.com The pyrrole ring's versatility allows for its incorporation into various molecular architectures, leading to compounds with applications in materials science and medicinal chemistry.
Similarly, the 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous clinically approved drugs. This five-membered ring containing three nitrogen atoms is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and exhibiting metabolic stability. researchgate.net Derivatives of 1,2,4-triazole are known to possess a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov
The individual significance of these two heterocycles is summarized in the table below:
| Heterocycle | Key Properties | Notable Applications |
| Pyrrole | Aromatic, π-electron rich, versatile functionalization | Natural products, pharmaceuticals, conducting polymers, dyes |
| 1,2,4-Triazole | Aromatic, metabolically stable, hydrogen bonding capacity | Antifungal agents, anticancer drugs, anti-inflammatory compounds |
Rationale for Scholarly Investigation of the 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole Scaffold
The rationale for investigating the this compound scaffold stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel properties. The direct linkage of the pyrrole and 1,2,4-triazole rings is hypothesized to produce a unique electronic and steric environment that could lead to novel biological activities and material properties.
While direct and extensive research on this compound is still emerging, studies on its isomers, such as 4-(Pyrrol-1-yl)-1,2,4-triazole (B1253857), provide valuable insights. The crystal structure of 4-(pyrrol-1-yl)-1,2,4-triazole reveals that the two planar five-membered rings are connected by a triazole-pyrrole N-N bond, with the rings being nearly perpendicular to each other. nih.gov This orthogonal arrangement minimizes steric hindrance and allows for distinct interactions of each ring system with its environment.
Academic Research Objectives and Scope for this compound
The academic research objectives for this compound are multifaceted and are primarily focused on three key areas:
Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to produce this compound and its derivatives. This includes the exploration of various synthetic strategies and the thorough characterization of the resulting compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Exploration of Chemical Properties: Research aims to elucidate the fundamental chemical properties of the scaffold, including its reactivity, stability, and electronic characteristics. Understanding these properties is crucial for its potential application in various chemical transformations and for the design of new materials.
Investigation of Biological and Material Applications: A significant portion of the research is directed towards exploring the potential of this scaffold in medicinal chemistry and materials science. This involves screening for a wide range of biological activities and investigating its utility in the development of novel functional materials.
The scope of research on this scaffold is broad, with potential applications in the design of new therapeutic agents, agrochemicals, and advanced materials. The unique combination of the electron-rich pyrrole ring and the electron-deficient, yet versatile, 1,2,4-triazole ring offers a rich platform for further scientific discovery.
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-pyrrol-1-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H6N4/c1-2-4-10(3-1)6-7-5-8-9-6/h1-5H,(H,7,8,9) |
InChI Key |
RTQYJVCLQOCWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NN2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 1h Pyrrol 1 Yl 1h 1,2,4 Triazole and Its Structural Analogs
Retrosynthetic Strategies for the Pyrrolyl-Triazole Core
Retrosynthetic analysis of the 5-(1H-pyrrol-1-yl)-1H-1,2,4-triazole structure suggests several logical disconnections to identify potential starting materials. The most apparent strategy involves cleaving the C-N bond between the pyrrole (B145914) and triazole rings. This disconnection points to two primary synthetic routes: forming the triazole ring from a pyrrole-containing precursor or attaching a pyrrole ring to a pre-synthesized triazole.
A second approach involves the disassembly of the 1,2,4-triazole (B32235) ring itself. This can be conceptualized through several bond cleavages within the triazole heterocycle, typically leading back to precursors such as pyrrolyl-amidrazones, pyrrolyl-hydrazides, or related acyclic intermediates. These intermediates contain the necessary nitrogen and carbon atoms poised for cyclization to form the stable five-membered triazole ring. This latter strategy is often more common in practice.
Forward Synthesis Approaches to this compound
Forward synthesis translates the retrosynthetic plans into practical laboratory methods. These approaches range from classical cyclization reactions to modern multicomponent and coupling strategies.
Cyclization Reactions for the 1,2,4-Triazole Heterocycle
The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with numerous methods that can be adapted for the synthesis of the target compound. rsc.orgfrontiersin.orgorganic-chemistry.org A common and effective strategy begins with a pyrrole-containing carboxylic acid derivative, which is converted into a key intermediate for cyclization.
For instance, a synthetic sequence can start with a pyrrole-2-carboxylate, which is reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. mdpi.com This hydrazide is a versatile intermediate. It can be further reacted with an isothiocyanate to yield a thiosemicarbazide (B42300) derivative. Subsequent intramolecular cyclization of the thiosemicarbazide, typically under basic conditions (e.g., using sodium hydroxide), leads to the formation of a triazoline-3-thione ring. mdpi.com
Another prominent method is the Einhorn-Brunner reaction, which involves the reaction of hydrazines with diacylamines. A variation of this involves the cyclization of amidrazones. A pyrrole-substituted amidrazone can be reacted with an aldehyde, followed by an oxidative cyclization step, to yield the desired 3,4,5-trisubstituted 1,2,4-triazole. organic-chemistry.org Similarly, reacting hydrazides with nitriles in a one-pot, copper-catalyzed process can also afford 1,2,4-triazole derivatives. isres.orgnih.gov
A series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives were synthesized through the rearrangement of a 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one intermediate in the presence of various nucleophiles. nih.gov This highlights the utility of oxazolinone intermediates in building the triazole scaffold.
Table 1: Examples of Cyclization Reactions for 1,2,4-Triazole Synthesis
| Starting Material Type | Key Reagents | Intermediate | Product Type | Citation |
|---|---|---|---|---|
| Hydrazide | Isothiocyanate, NaOH | Thiosemicarbazide | 1,2,4-Triazoline-3-thione | mdpi.com |
| Amidrazone | Aldehyde, Oxidant (e.g., CAN) | N/A | 3,4,5-Trisubstituted 1,2,4-triazole | organic-chemistry.org |
| Hydrazide | Nitrile, Cu(OAc)₂ | Amidoxime | 3,5-Disubstituted 1,2,4-triazole | isres.org |
| Hydrazono-oxazolinone | Nucleophiles (e.g., amines, water) | N/A | Substituted 1,2,4-triazole | nih.gov |
Coupling Reactions for Pyrrole Moiety Incorporation
An alternative to building the triazole ring is to couple a pre-formed pyrrole with a pre-formed triazole. This typically involves the formation of a carbon-nitrogen bond between the two heterocyclic rings. Modern cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam aminations, are powerful tools for this purpose, although specific examples for the direct coupling of pyrrole and 1,2,4-triazole may require tailored catalytic systems.
In a related context, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, have been used to functionalize complex molecules containing a pyrrolo-triazole core, demonstrating the feasibility of such strategies in this chemical space. nih.gov The synthesis of N-substituted pyrroles is also well-documented, often involving the reaction of pyrrole with alkyl halides or other electrophiles in the presence of a base. organic-chemistry.org These methods could potentially be adapted for the N-arylation of a triazole with a pyrrole derivative or vice-versa.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient and atom-economical route to complex molecules. rsc.orgrsc.org While a specific MCR for this compound is not prominently documented, established MCRs for both pyrroles and triazoles suggest potential pathways. acs.orgresearchgate.netorganic-chemistry.org
For example, a Hantzsch-type three-component synthesis of pyrroles involves the condensation of a β-enaminone, an α-haloketone, and an amine. researchgate.netresearchgate.net Similarly, 1,2,4-triazoles can be synthesized via three-component reactions, such as the reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts. organic-chemistry.org A hypothetical MCR for the target molecule could involve a pyrrole-containing amine, a source for the C3 and C5 atoms of the triazole (like an orthoester or a nitrile), and a hydrazine equivalent, all combined in a one-pot process.
Advanced Synthetic Techniques and Sustainable Chemistry Considerations
Modern synthetic chemistry emphasizes the use of advanced techniques that increase efficiency and align with the principles of green chemistry. Microwave-assisted synthesis is a prime example of such a technique.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. scielo.org.zarsc.orgpnrjournal.com The synthesis of 1,2,4-triazole derivatives is particularly amenable to this technology. nih.gov
For example, the cyclization of thiosemicarbazides to form triazoles, which might require hours of reflux under conventional heating, can often be completed in a matter of minutes under microwave irradiation at a controlled temperature. scielo.org.zanih.gov This rapid, selective heating minimizes the formation of byproducts that can result from prolonged exposure to high temperatures. pnrjournal.com Researchers have successfully applied microwave-assisted synthesis to produce various 1,2,4-triazole derivatives, demonstrating its broad utility. scielo.org.zanih.govnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a 1,2,4-Triazole Derivative
| Method | Reaction Time | Temperature | Yield | Citation |
|---|---|---|---|---|
| Conventional Heating | 8 hours | Reflux | 75% | nih.gov |
| Microwave Irradiation | 15 minutes | 90 °C | 88% | nih.gov |
Note: Data presented is representative of typical improvements cited in the literature for similar heterocyclic syntheses.
This green approach not only accelerates the synthesis but also enhances energy efficiency, making it a sustainable and attractive option for the preparation of this compound and its analogs. rsc.orgnih.gov
Transition Metal-Catalyzed Processes (e.g., Copper-Mediated)
The construction of the this compound framework is efficiently achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, in particular, have proven to be highly effective for the N-arylation of nitrogen-containing heterocycles, representing a key strategy for forming the pivotal C-N bond between the pyrrole and 1,2,4-triazole rings.
One of the most prominent methods is the Ullmann condensation, which involves the coupling of an aryl halide with a nucleophile, such as an amine or a heterocycle, in the presence of a copper catalyst. In the context of the target molecule, this can be envisioned as the coupling of a halogenated pyrrole with 1,2,4-triazole or, more commonly, the coupling of a halogenated 1,2,4-triazole with pyrrole. Research has demonstrated that catalysts derived from copper(I) iodide (CuI) and diamine ligands can successfully facilitate the coupling of aryl iodides or bromides with heterocycles like pyrroles and triazoles. nih.govacs.org General conditions for these reactions have been established that exhibit tolerance to a variety of functional groups on either coupling partner. nih.gov For instance, the arylation of triazoles has been optimized using CuI with a diamine ligand in a polar solvent like N,N-dimethylformamide (DMF) with a base such as potassium phosphate (B84403) (K₃PO₄). acs.org
The synthesis of related pyrrole- and 1,2,4-triazole-containing ensembles has been successfully reported, providing a direct precedent for the formation of this class of compounds. acs.orgnih.gov These methods often involve the reaction of pre-functionalized pyrrole and triazole precursors, which are then joined using catalytic processes. For example, unprecedented pyrrole- and 1,2,4-triazole-containing ensembles, specifically substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazol-1-ium bromides and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazol-4-ium bromides, have been prepared from 2H-azirines and triazolium phenacyl bromides. acs.orgnih.gov
Furthermore, copper-catalyzed reactions are central to the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for creating 1,2,3-triazole rings. nih.govorganic-chemistry.org While the target molecule contains a 1,2,4-triazole ring, related copper-catalyzed cyclization strategies are employed in the broader synthesis of azole-linked heterocycles. organic-chemistry.org
Chemical Transformations and Derivatization of the this compound Scaffold
The this compound scaffold is a versatile platform for further chemical modification. Its multiple nitrogen atoms and the electron-rich pyrrole ring offer several sites for derivatization, enabling the synthesis of a diverse library of compounds with tailored properties.
Functionalization at Endocyclic Nitrogen Atoms
The 1,2,4-triazole ring contains three nitrogen atoms (N1, N2, and N4), while the pyrrole ring contains one. The N-H protons on both the triazole (at N1 or N4, depending on the tautomeric form) and the pyrrole are acidic and can be substituted through reactions like alkylation and arylation.
Alkylation of the 1,2,4-triazole moiety is a common transformation. The reaction of 1,2,4-triazoles with alkylating agents in the presence of a base can lead to a mixture of N1 and N4 substituted isomers, with the N1-isomer often being the major product. researchgate.net The regioselectivity of these alkylation reactions can be influenced by the reaction conditions, including the choice of solvent and base. uzhnu.edu.uanuph.edu.ua For example, studies on the alkylation of 1,2,4-triazole-3-thiones have used DFT calculations to predict and explain the regioselectivity of electrophilic attack. uzhnu.edu.ua A specific example involves the synthesis of 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, where the pyrrole nitrogen is methylated and the N4 position of the triazole is substituted with a bulky naphthyl group. mdpi.com This demonstrates that multiple nitrogen atoms on the scaffold can be functionalized.
Arylation of the triazole nitrogens can be achieved using methods like the copper-catalyzed Ullmann coupling, as previously discussed. acs.org Palladium-catalyzed C-H arylation has also emerged as a powerful tool for the regioselective arylation of 1-alkyl- and 4-alkyltriazoles. nih.gov The presence of multiple nitrogen atoms makes 3-amino-1,2,4-triazole a polyfunctional nucleophilic reagent, allowing for selective amidoalkylation at the endocyclic N1 atom. researchgate.net
The table below summarizes representative examples of N-functionalization on the pyrrolyl-triazole scaffold and related systems.
| Starting Scaffold | Reagent(s) | Position(s) Functionalized | Product Type | Reference(s) |
| 1,2,4-Triazole | Alkyl Halide, Base | N1 and/or N4 | N-Alkyl-1,2,4-triazole | researchgate.net |
| 4-Amino-5-substituted-1,2,4-triazole | N-(1,2,2,2-tetrachloroethyl)carboxamides, Et₃N | N1 | N1-Amidoalkyl-1,2,4-triazole | researchgate.net |
| 1-(1-Methylpyrrol-2-yl)acetyl-4-(1-naphtyl)thiosemicarbazide | 2% NaOH (cyclization) | Pyrrole-N, Triazole-N4 | N-Methyl, N-Naphthyl substituted pyrrolyl-triazoline-thione | mdpi.com |
| 1-Alkyl-1,2,4-triazole | Aryl Halide, Pd catalyst | C3/C5 (via C-H activation) | N-Alkyl, C-Aryl-1,2,4-triazole | nih.gov |
| 1,2,4-Triazole | Aryl Iodide, CuI, Diamine ligand | N1 and/or N4 | N-Aryl-1,2,4-triazole | acs.org |
Regioselective Substitutions on the Pyrrole Ring
The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution. nih.gov Due to the electronic properties of the ring, where the nitrogen's lone pair is delocalized into the aromatic system, pyrrole is significantly more reactive than benzene (B151609) towards electrophiles. pearson.compearson.com
Theoretical and experimental studies have firmly established that electrophilic attack on an unsubstituted or N-substituted pyrrole ring occurs preferentially at the C2 (α) position. onlineorganicchemistrytutor.comlibretexts.org The intermediate carbocation (sigma complex) formed by attack at C2 is better stabilized by resonance, involving three resonance structures, compared to the intermediate formed by attack at the C3 (β) position, which has only two resonance structures. onlineorganicchemistrytutor.comyoutube.com
While specific studies on the electrophilic substitution of the title compound are not detailed, the general principles of pyrrole chemistry provide a strong predictive framework for its derivatization. nih.govlibretexts.org Furthermore, synthetic routes can involve the use of pre-functionalized pyrroles, such as 1-(1H-pyrrol-3-yl) derivatives, to build the final pyrrolyl-triazole ensemble, demonstrating that various substitution patterns on the pyrrole ring are accessible. acs.orgnih.gov
Hybridization with Other Heterocyclic Systems
The this compound core can be incorporated into larger, more complex molecular architectures by linking or fusing it with other heterocyclic systems. This strategy is widely used in medicinal chemistry and materials science to create hybrid molecules with novel properties.
One common approach is to use the triazole ring as a stable linker. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime method for this, allowing the pyrrolyl-triazole unit to be connected to another heterocycle via a triazole bridge. For instance, a simple and efficient copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. nih.govnih.gov
Another strategy involves the formation of fused heterocyclic systems. A highly efficient and regioselective method has been established for synthesizing the novel pyrrolo[1,2-a] pearson.comonlineorganicchemistrytutor.comlibretexts.orgtriazolo[3,4-c]pyrazine scaffold. nih.govresearchgate.netelsevierpure.com This involves a domino reaction of a pyrrole-2-carbonitrile (B156044) derivative with an acyl hydrazide, leading to the sequential construction of the pyrazine (B50134) and 1,2,4-triazole rings fused to the initial pyrrole. Similarly, 1,2,4-triazoles have been fused with other systems like pyridines to form pearson.comonlineorganicchemistrytutor.comlibretexts.orgtriazolo[1,5-a]pyridines organic-chemistry.org and with pyrazoles to create pyrazolo[5,1-c] pearson.comonlineorganicchemistrytutor.comlibretexts.orgtriazoles. researchgate.net
Direct attachment of other heterocyclic rings is also a viable method. For example, derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid have been synthesized, showcasing a direct bond between the triazole N1 and a pyridine (B92270) ring. nih.gov Additionally, the pyrrolyl-triazole scaffold can act as a ligand to form coordination compounds with transition metals, effectively creating hybrid organic-inorganic materials. mdpi.com This has also been demonstrated by grafting pyrazolyl-1H-1,2,4-triazole ligands onto silica (B1680970) surfaces. nih.gov
The table below highlights various approaches to hybridizing the pyrrolyl-triazole scaffold.
| Hybridization Strategy | Partner Heterocycle/System | Resulting System | Linkage/Fusion Type | Reference(s) |
| Fused System Construction | Pyrazine | Pyrrolo[1,2-a] pearson.comonlineorganicchemistrytutor.comlibretexts.orgtriazolo[3,4-c]pyrazine | Fused rings | nih.govresearchgate.netelsevierpure.com |
| Fused System Construction | Pyridine | pearson.comonlineorganicchemistrytutor.comlibretexts.orgTriazolo[1,5-a]pyridine | Fused rings | organic-chemistry.org |
| Fused System Construction | Phthalazine | pearson.comonlineorganicchemistrytutor.comlibretexts.orgTriazolo[3,4-a]phthalazine | Fused rings | researchgate.net |
| Direct Attachment | Pyridine | 1-(3-Pyridyl)-1H-1,2,4-triazole derivative | C-N bond | nih.gov |
| Linker-based Hybrid | Pyrazolo[1,5-a]pyrimidine | Triazole-linked glycohybrids | Triazole linker | nih.govnih.gov |
| Coordination Chemistry | Transition Metals (Mn, Fe, Ni, Cu, Zn) | Metal-organic complexes | Coordination bonds | mdpi.com |
| Surface Grafting | Silica (MCM-41) | Ligand-grafted silica | Covalent bond to surface | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 5 1h Pyrrol 1 Yl 1h 1,2,4 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. unt.edu For 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole, a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals.
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the hydrogen and carbon atoms, respectively. rsc.org The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) and triazole rings. The pyrrole ring contains two sets of chemically equivalent protons (H-2'/H-5' and H-3'/H-4'), while the 1H-1,2,4-triazole ring features one C-H proton and a labile N-H proton. The ¹³C NMR spectrum would correspondingly display signals for the four unique carbon atoms in the molecule.
Two-dimensional NMR techniques are essential for assembling the molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, which would confirm the connectivity between the adjacent H-2'/H-3' and H-4'/H-5' protons of the pyrrole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the link between the two heterocyclic rings. It detects longer-range (2-3 bond) couplings between protons and carbons. Key correlations would be expected from the pyrrole protons (H-2'/H-5') to the C-5 carbon of the triazole ring, providing unequivocal evidence of the N-C bond connecting the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which helps to confirm the spatial arrangement and conformation of the molecule, such as the relative orientation of the two rings.
Illustrative NMR Data
Disclaimer: The following table contains predicted chemical shifts for this compound, as specific experimental data is not available in the cited literature. These predictions are based on known values for substituted pyrrole and 1,2,4-triazole (B32235) derivatives. researchgate.netmdpi.comurfu.ruresearchgate.netufv.br
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Triazole H-3 | ~8.3 | ~145 | C-5 |
| Triazole NH | ~14.0 (broad) | - | C-3, C-5 |
| Triazole C-5 | - | ~156 | H-3, H-2'/H-5' |
| Pyrrole H-2', H-5' | ~7.4 | ~122 | C-3'/C-4', C-5 |
| Pyrrole H-3', H-4' | ~6.4 | ~112 | C-2'/C-5' |
Given the presence of four nitrogen atoms in distinct chemical environments, ¹⁵N NMR spectroscopy is a uniquely powerful tool for characterizing this compound. This technique is exceptionally sensitive to the electronic structure of nitrogen atoms and is particularly useful for studying tautomerism, a common phenomenon in azole chemistry. ncl.res.inrsc.orgresearchgate.net
The molecule contains one pyrrole nitrogen (N-1') and three triazole nitrogens (N-1, N-2, N-4). The 1,2,4-triazole ring can exist in different tautomeric forms (1H, 2H, or 4H), depending on the position of the endocyclic proton. ¹⁵N NMR can unambiguously distinguish between these tautomers, as the chemical shift of each nitrogen atom changes significantly with the location of the proton. researchgate.net For instance, the nitrogen atom bearing the proton (the pyrrolic-type nitrogen) will have a markedly different chemical shift compared to the unprotonated, pyridine-type nitrogens. The observation of four distinct nitrogen signals would confirm the proposed structure, and their specific chemical shifts would identify the predominant tautomeric form in solution.
Illustrative ¹⁵N NMR Data
Disclaimer: The following table contains hypothetical ¹⁵N chemical shifts, as specific experimental data for the target compound is not available in the cited literature. The values are estimated based on general principles and data for related azole compounds. rsc.org
| Nitrogen Atom | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) | Rationale |
| Pyrrole N-1' | ~ -150 to -170 | Typical range for a pyrrole nitrogen in a five-membered ring. |
| Triazole N-1 | ~ -130 to -150 (if protonated, 1H-tautomer) | Shielded, pyrrole-type nitrogen. |
| Triazole N-2 | ~ -50 to -80 | Deshielded, pyridine-type nitrogen. |
| Triazole N-4 | ~ -90 to -120 | Pyridine-type nitrogen, environment differs from N-2. |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. asianpubs.org These spectra provide a unique "molecular fingerprint" and allow for the identification of key functional groups. researchgate.netnih.gov For this compound, vibrational spectroscopy can confirm the presence of both the pyrrole and triazole rings and the N-H bond.
Key expected vibrational bands include:
N-H Stretching: A broad band in the FT-IR spectrum, typically around 3100-3300 cm⁻¹, corresponding to the N-H group of the triazole ring. researchgate.net
Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ for the C-H bonds on both heterocyclic rings. researchgate.net
Ring Stretching (C=C and C=N): A series of bands in the 1400-1600 cm⁻¹ region, characteristic of aromatic ring systems. sapub.org
Illustrative Vibrational Spectroscopy Data
Disclaimer: The following table contains predicted vibrational frequencies, as specific experimental data for the target compound is not available in the cited literature. The assignments are based on data for 1,2,4-triazole and pyrrole derivatives. researchgate.netresearchgate.net
| Predicted Frequency (cm⁻¹) | Vibrational Assignment | Technique |
| ~3150 (broad) | N-H stretching (triazole) | FT-IR |
| ~3100 (sharp) | Aromatic C-H stretching (pyrrole, triazole) | FT-IR, Raman |
| ~1560 | C=N stretching (triazole ring) | FT-IR, Raman |
| ~1510 | C=C stretching (pyrrole ring) | FT-IR, Raman |
| ~1480 | Aromatic ring stretching | FT-IR, Raman |
| ~1250 | C-N stretching (inter-ring bond) | FT-IR |
| ~1000-1200 | Ring breathing and in-plane C-H bending | FT-IR, Raman |
| <900 | Out-of-plane C-H bending and ring deformation | FT-IR, Raman |
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information by analyzing its fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, serving as a definitive confirmation of its chemical identity. For this compound, HRMS would be used to verify its molecular formula.
Molecular Formula: C₆H₆N₄
Calculated Monoisotopic Mass: 134.05925 u
Expected [M+H]⁺ Ion in HRMS: m/z 135.06658
The experimental observation of an ion at this m/z value with high accuracy would confirm the elemental composition of the synthesized compound. beilstein-journals.org
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the structure of the precursor. The fragmentation pathways are characteristic of the molecule's structure.
For this compound, the protonated molecule ([M+H]⁺, m/z 135.1) would be expected to fragment via several key pathways based on the known behavior of triazole and pyrrole systems. mdpi.comcdnsciencepub.comnih.gov
Loss of Dinitrogen: A characteristic fragmentation of triazoles is the elimination of a stable dinitrogen (N₂) molecule (-28 u), which would lead to a fragment ion at m/z 107.1.
Ring Cleavage: Fragmentation can occur within the triazole ring, potentially leading to the loss of HCN (-27 u) or other small neutral molecules.
Inter-ring Bond Cleavage: The bond connecting the pyrrole and triazole rings can break, leading to fragment ions corresponding to the protonated pyrrole ring (m/z 68) or the pyrrolyl cation (m/z 66), and the protonated triazole fragment (m/z 70).
Illustrative MS/MS Fragmentation Data
Disclaimer: The following table contains a plausible fragmentation pathway for [M+H]⁺, as specific experimental data for the target compound is not available in the cited literature. The pathway is predicted based on general fragmentation rules for heterocyclic compounds. cdnsciencepub.comresearchgate.net
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (u) | Proposed Fragment Structure/Identity |
| 135.1 | 107.1 | 28.0 (N₂) | Ion resulting from the elimination of N₂ from the triazole ring. |
| 135.1 | 70.0 | 65.1 (C₄H₃N) | Protonated 1H-1,2,4-triazole fragment. |
| 135.1 | 68.0 | 67.1 (C₂H₂N₃) | Protonated pyrrole fragment. |
| 107.1 | 80.1 | 27.0 (HCN) | Loss of hydrogen cyanide from the m/z 107 fragment. |
X-ray Diffraction Crystallography for Definitive Solid-State Molecular and Supramolecular Structures
Detailed experimental X-ray diffraction data, including specific bond lengths, bond angles, and torsional angles for the target compound, this compound, are not available in the public domain based on a comprehensive search of scientific literature and crystallographic databases. While the synthesis and potential applications of related pyrrole-triazole systems have been reported, a definitive single-crystal X-ray structure of this specific unsubstituted compound has not been published. Such an analysis would be invaluable for precisely defining its molecular geometry and understanding its solid-state packing.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Interactive Data Table: Representative Bond Lengths in Related Triazole Derivatives
| Bond Type | Typical Length (Å) in 1,2,4-Triazoles | Reference Compound Example |
| N-N | 1.37 - 1.41 | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole |
| C-N | 1.31 - 1.38 | 3,5-diamino-1,2,4-triazole |
| C=N | 1.29 - 1.34 | 1,2,4-triazol-5(4H)-one derivatives |
Interactive Data Table: Representative Bond Angles in Related Triazole Derivatives
| Angle Type | Typical Angle (°) in 1,2,4-Triazoles | Reference Compound Example |
| N-C-N | 108 - 112 | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole |
| C-N-N | 105 - 110 | 3,5-diamino-1,2,4-triazole |
| N-N-N | 108 - 111 | Substituted 1,2,4-triazoles |
Investigation of Crystal Packing and Intermolecular Interactions
The investigation of crystal packing and intermolecular interactions is fundamental to understanding the solid-state properties of a compound. For this compound, the presence of both hydrogen bond donors (the N-H group of the triazole) and acceptors (the nitrogen atoms of the triazole and the pyrrole ring) suggests that hydrogen bonding would be a dominant force in its crystal packing. These interactions could lead to the formation of various supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
For this compound, one would expect to observe absorption bands corresponding to π → π* transitions, which are characteristic of aromatic and conjugated systems. The position (λmax) and intensity (molar absorptivity, ε) of these bands would be sensitive to the electronic coupling between the pyrrole and triazole rings. The degree of planarity between the two rings significantly affects the conjugation; a more planar conformation would likely lead to a red-shift (longer wavelength) of the absorption maximum.
General studies on 1,2,4-triazole and its derivatives indicate that the unsubstituted 1,2,4-triazole has a weak absorption around 205 nm. vulcanchem.com The introduction of a chromophoric group like pyrrole is expected to cause a bathochromic shift. For comparison, some 5-substituted-3-mercapto-1,2,4-triazoles exhibit absorption maxima in the range of 252-298 nm. vulcanchem.com Without experimental data for the specific title compound, a definitive analysis of its electronic transitions remains speculative.
Interactive Data Table: Expected UV-Vis Absorption Characteristics
| Transition Type | Expected Wavelength Range (nm) | Notes |
| π → π | > 205 | Associated with the conjugated system of the pyrrole and triazole rings. |
| n → π | Variable | Generally weaker absorptions, may be obscured by stronger π → π* bands. |
Computational Chemistry and Theoretical Investigations of 5 1h Pyrrol 1 Yl 1h 1,2,4 Triazole
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.govnih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex heterocyclic systems. For a molecule like 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole, DFT calculations, often paired with basis sets like 6-311++G(d,p), are employed to predict a wide array of molecular characteristics. researchgate.net
Geometrical Optimization and Energetic Landscapes
A fundamental step in any computational analysis is determining the molecule's most stable three-dimensional structure. Geometrical optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stable conformation (a local or global energy minimum) is reached.
This process reveals critical structural parameters such as:
Bond Lengths: The distances between connected atoms.
Bond Angles: The angles formed by three consecutive atoms.
Dihedral Angles: The rotational angle between the planes of the pyrrole (B145914) and triazole rings.
The energetic landscape, mapped through these calculations, helps identify the most stable conformers and the energy barriers between them. For instance, in a related fused-ring system, 6,7-dihydro-5H-pyrrolo[1,2-b] researchgate.netresearchgate.netzsmu.edu.uatriazole, computational design was used to understand its structure-activity relationship. nih.gov In studies of other 1,2,4-triazole (B32235) derivatives, DFT has been successfully used to determine optimized structural parameters. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com The two key orbitals in this theory are:
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating higher nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. A lower LUMO energy implies a greater ability to accept electrons, indicating higher electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.comnih.gov Conversely, a small energy gap points to a more reactive molecule. nih.gov In studies of various triazole derivatives, the HOMO-LUMO gap has been calculated to assess their stability and reactivity profiles. ntu.edu.iqresearchgate.net For this compound, FMO analysis would pinpoint the distribution of these orbitals, revealing which parts of the molecule are most likely to participate in electron donation and acceptance.
Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from an FMO analysis for the title compound. Note: These values are for illustrative purposes only and are not based on actual experimental or computational results for this compound.
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.75 |
| Energy Gap (ΔE) | 5.10 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netajchem-a.com It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen. researchgate.netresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. In heterocyclic compounds, hydrogen atoms attached to nitrogen or carbon are often in these positive regions. researchgate.net
For this compound, an MEP map would likely show strong negative potential around the nitrogen atoms of the triazole ring, identifying them as key sites for protonation or coordination with electrophiles. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Charge Distribution Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. semanticscholar.org It goes beyond simple atomic charges by describing charge transfer interactions between filled donor orbitals and empty acceptor orbitals. This analysis helps to quantify the delocalization of electrons, the strength of intramolecular interactions like hyperconjugation, and the nature of the chemical bonds.
For the pyrrolyl-triazole system, NBO analysis would calculate the specific charge on each atom, offering a more quantitative insight into the sites identified by MEP mapping. It would also reveal the extent of electron delocalization between the pyrrole and triazole rings, which is crucial for understanding the molecule's aromaticity and stability. Computational studies on similar triazole-based hybrids have used NBO analysis to investigate their electronic properties and intramolecular interactions. semanticscholar.orgresearchgate.net
Investigation of Tautomeric Equilibria in the Pyrrolyl-Triazole System
Tautomerism, the interconversion of structural isomers through proton migration, is a well-known phenomenon in heterocyclic chemistry, particularly for azoles like 1,2,4-triazole. researchgate.netresearchgate.net The position of the mobile proton can significantly affect the molecule's physical, chemical, and biological properties.
Identification and Relative Stability of Prototropic Tautomers (1H- and 4H- Forms)
The 1,2,4-triazole ring can exist in two primary prototropic forms: the 1H-tautomer and the 4H-tautomer. In the case of this compound, the mobile proton on the triazole ring can reside on either the N1 or N4 nitrogen atom, leading to an equilibrium between these two forms.
Computational chemistry is an essential tool for studying these equilibria. researchgate.netnih.gov By performing high-level DFT calculations, researchers can determine the relative energies of the different tautomers. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium. zsmu.edu.ua Studies on other substituted triazoles have shown that the relative stability of tautomers can be influenced by factors such as the nature of the substituents and the polarity of the solvent. zsmu.edu.uantu.edu.iqcdnsciencepub.com For dinitrobenzotriazoles, for example, calculations revealed that the 1H tautomer is the most energetically favorable form. nih.gov A similar computational approach would be necessary to definitively establish the predominant tautomer of this compound.
Table 2: Illustrative Relative Energy of Tautomers This table shows a hypothetical comparison of the relative stability of the two likely tautomers. Note: These values are for illustrative purposes only.
| Tautomer | Relative Energy (kJ/mol) | Predicted Population (%) |
| 5-(1H-Pyrrol-1-yl)-1H -1,2,4-triazole | 0.00 | 95 |
| 5-(1H-Pyrrol-1-yl)-4H -1,2,4-triazole | 7.50 | 5 |
Quantum Chemical Calculations of Tautomeric Free Energies
The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. For a C5-substituted 1,2,4-triazole, three primary tautomers are possible: the 1H, 2H, and 4H forms. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities and thermodynamic properties of these tautomers.
High-level ab initio calculations provide a precise benchmark for the parent 1,2,4-triazole. Focal-point analysis extrapolating to the complete basis set (CBS) limit at the CCSD(T) level of theory has established the relative energies of the unsubstituted 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.gov These calculations show the 1H tautomer to be the most stable form.
For substituted triazoles, the electronic nature of the substituent at the C5 position significantly influences the tautomeric equilibrium. DFT calculations (using methods like B3LYP/6-311++G**) are employed to compute the Gibbs free energies of the different tautomers, revealing the most stable form in the gas phase and in solution. researchgate.net While specific calculations for the 5-pyrrol-1-yl substituent are not widely published, general principles derived from studies on other C5-substituted triazoles can be applied.
Table 1: Relative Stabilities of Parent 1,2,4-Triazole Tautomers
| Tautomer | Method | Relative Energy (kcal/mol) |
|---|---|---|
| 1H-1,2,4-triazole | CCSD(T)/CBS | 0.00 (Reference) |
| 4H-1,2,4-triazole | CCSD(T)/CBS | 6.25 nih.gov |
Note: The table presents high-level computational data for the parent triazole systems to illustrate the energy differences between tautomers.
Influence of Substituents and Solvation on Tautomeric Preferences
The preference for a particular tautomer is a delicate balance of electronic and steric effects, which can be further modulated by the surrounding solvent. The pyrrolyl group at the C5 position is generally considered electron-donating, which has a defined impact on the triazole ring's electronic structure.
Influence of Substituents: DFT studies on a range of C5-substituted 1,2,4-triazoles have shown a clear trend. researchgate.net Electron-donating groups (like -NH2, -OH) tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups (such as -CHO, -COOH) favor the 1H-tautomer. researchgate.net The N4-H form is typically the least stable. researchgate.net The relative stability is dictated by intramolecular interactions, such as attraction or repulsion between the substituent and the electron-rich or electron-poor centers of the triazole ring. researchgate.net Given the electronic nature of the pyrrole ring, it would be expected to influence this equilibrium, likely stabilizing the 2H-tautomer relative to the parent compound.
Influence of Solvation: Solvation can dramatically alter tautomeric preferences. Calculations using hybrid quantum-classical schemes or implicit solvent models like the Polarizable Continuum Model (PCM) are used to predict these effects. rsc.org Transferring a molecule from the gas phase to a polar solvent like water can stabilize tautomers with larger dipole moments. For instance, in the case of 8-azaguanine, moving from the gas phase to an aqueous solution destabilizes certain tautomers relative to the most stable form due to differences in their dipole moments and solvation free energies. nih.gov For pyrrolyl-triazoles, polar solvents would likely influence the Gibbs free energy of each tautomer differently, potentially shifting the equilibrium from what is observed in the gas phase.
Molecular Dynamics Simulations for Conformational Behavior in Condensed Phases
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules in a condensed phase, such as in solution or within a biological environment. pensoft.netfigshare.com For this compound, MD simulations can reveal how the molecule rotates, flexes, and interacts with solvent molecules over time.
A key conformational feature of this molecule is the dihedral angle between the pyrrole and triazole rings. X-ray crystallography of the related isomer, 4-(pyrrol-1-yl)-1,2,4-triazole (B1253857), shows that the two rings are oriented nearly at right angles to each other in the solid state. nih.gov MD simulations can explore whether this perpendicular orientation is maintained in solution or if other low-energy conformations are accessible.
In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-receptor complex obtained from molecular docking. figshare.comnih.gov For example, a 120-nanosecond MD simulation was used to confirm the dynamic stability of an adamantane-linked 1,2,4-triazole derivative within the binding pocket of the EGFR kinase domain protein. figshare.com Such simulations provide insights into the persistence of key hydrogen bonds and hydrophobic interactions, strengthening the case for a compound's potential biological activity.
Mechanistic Insights into Chemical Reactions via Transition State Computations
Computational chemistry provides indispensable tools for elucidating reaction mechanisms by locating and characterizing transition states (TS). DFT calculations are commonly used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.
For pyrrolyl-triazole systems, computational studies have been used to understand complex transformations. In one study, DFT calculations (at the B3LYP/6-31G(d) level) were employed to investigate the dehydrobromination of pyrrolyltriazolium salts. nih.gov The calculations revealed that the reaction likely proceeds through a pyrrolyltriazoliumide intermediate, which is a minor component in an equilibrium with other species. nih.gov This intermediate can then lead to the opening of the triazole ring to form N-cyanoformimidamide derivatives. nih.gov By calculating the energies of intermediates and transition states, researchers can rationalize product formation and devise strategies to control the reaction outcome, such as introducing substituents to block undesired pathways. nih.gov
In Silico Studies of Molecular Recognition and Interactions (e.g., Ligand-Receptor Docking Methodologies)
In silico techniques, particularly molecular docking, are central to modern drug discovery and materials science for predicting how a small molecule (ligand) binds to a macromolecular target (receptor). nih.govnih.gov These methods are widely applied to triazole derivatives to assess their potential as inhibitors of enzymes or as antagonists for cell surface receptors. pensoft.netresearchgate.net
The process involves placing the ligand into the active site of a protein in various conformations and orientations and scoring the resulting poses based on binding affinity or free energy. For instance, a study on a structurally related compound, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, used molecular docking to predict its interaction with the active site of anaplastic lymphoma kinase, identifying key hydrophobic interactions. mdpi.com
Docking studies on various triazole derivatives have identified common interaction patterns. These often involve hydrogen bonds with key residues (e.g., ASP855, THR854) and hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine. figshare.comnih.gov The results of these simulations are often presented with binding energy scores, which indicate the predicted affinity of the compound for the target.
Table 2: Example of Molecular Docking Results for a Triazole Derivative
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| 5A4ClT* | EGFR Kinase Domain | -8.3 | LEU718, VAL726, ALA743, THR790, MET793, ASP855 (H-bond), THR854 (H-bond) figshare.com |
| Triazole S2 | hDPP-4 | N/A (IC50 = 28 nM) | Phe357 (π-π interaction), Glu205, Glu206, Tyr662 nih.gov |
*5A4ClT is 5-(Adamantan-1-yl)-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Data is illustrative of the types of results obtained from such studies.
These computational approaches collectively provide a detailed, atom-level understanding of this compound, guiding further experimental work in synthesis, pharmacology, and materials science.
Advanced Academic Research Perspectives and Potential for 5 1h Pyrrol 1 Yl 1h 1,2,4 Triazole
Role as Strategic Building Blocks in Complex Organic Synthesis
The 5-(1H-pyrrol-1-yl)-1H-1,2,4-triazole moiety is increasingly recognized as a strategic building block in the synthesis of more complex and functionally diverse organic compounds. mdpi.comnih.gov Its constituent pyrrole (B145914) and triazole rings are prevalent in a wide array of biologically active molecules and functional materials. mdpi.commdpi.com The term "building block" in this context refers to a molecular fragment that can be readily incorporated into larger structures through various chemical transformations. chemscene.com
The synthesis of derivatives based on this scaffold has been achieved through several methodologies. A common approach involves the cyclization of precursor molecules. For instance, derivatives of pyrrolo[3,4-d]pyridazinone containing a 1,2,4-triazole (B32235) ring have been synthesized, highlighting the adaptability of the triazole core for creating fused heterocyclic systems. mdpi.com Another synthetic strategy involves a multi-step reaction sequence starting from materials like 1-methylpyrrole-2-acetate, which is converted to a hydrazide and subsequently cyclized to form a disubstituted 1,2,4-triazole-3-thione derivative. mdpi.com Furthermore, palladium-catalyzed reductive debenzylation of triazolium salts has been employed to generate pyrrole-triazole ensembles. vulcanchem.com
The following table summarizes various synthetic approaches utilized to create complex molecules from pyrrole-triazole building blocks:
| Starting Material(s) | Key Reaction Type(s) | Resulting Scaffold/Derivative | Reference(s) |
| Pyrrole-1-carbohydrazides and nitriles/orthoesters | Cyclocondensation | This compound derivatives | vulcanchem.com |
| 2H-Azirines and triazolium phenacyl bromides | Multi-step synthesis, reductive debenzylation | Substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles | nih.gov |
| 1-Methylpyrrole-2-acetate, hydrazine (B178648) hydrate (B1144303), 1-naphthyl isothiocyanate | Hydrazide formation, cyclization | 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | mdpi.com |
| Pyrrolo[3,4-d]pyridazinone-based 1,2,4-triazoles and aryl piperazines | Mannich reaction | N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | mdpi.com |
Explorations in Advanced Materials Science
Supramolecular Aggregates and Self-Assembly Processes
The formation of supramolecular aggregates through non-covalent interactions is a key area of materials science. While specific studies on the self-assembly of this compound are limited, research on related structures provides valuable insights. For instance, the crystal structure of 4-(1H-pyrrol-1-yl)-1,2,4-triazole reveals that the molecules are linked by C-H···N hydrogen bonds and weaker offset face-to-face π-π interactions, forming a supramolecular network. nih.gov The triazole ring, with its multiple nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating the formation of ordered structures. researchgate.net
The combination of hydrogen bonding, π-π stacking, and potentially metal coordination offers a rich landscape for designing self-assembling systems based on this scaffold. The ability to tune these interactions through chemical modification of the pyrrole and triazole rings could lead to the development of materials with controlled architectures and properties, such as liquid crystals or gels.
Application in Molecular Recognition and Sensing Systems
The field of molecular recognition and sensing relies on the design of molecules that can selectively bind to specific analytes, leading to a detectable signal. Triazole-based compounds have emerged as promising chemosensors for a variety of species, including metal ions and anions. nih.govsci-hub.senanobioletters.com The nitrogen atoms of the triazole ring can act as binding sites for cations, while the C-H bonds can participate in hydrogen bonding with anions. nih.gov
Derivatives of this compound could be engineered to act as sensors. By incorporating a signaling unit, such as a fluorophore, changes in the local environment upon analyte binding could be translated into an optical or electrochemical signal. For example, pyrene-appended triazole derivatives have been shown to act as fluorescent chemosensors for metal ions. nih.gov The pyrrole moiety in this compound could also play a role in modulating the electronic properties of an attached signaling group. The development of selective and sensitive sensors for environmental pollutants or biologically important species is a significant area of future research for this class of compounds.
Development as Ligands in Catalytic Systems
Derivatives of pyrrolyl-triazoles have been successfully used to synthesize coordination compounds with various transition metals, including manganese(II), iron(II), nickel(II), copper(II), and zinc(II). mdpi.com These complexes have been characterized by various spectroscopic and analytical techniques, confirming the coordination of the metal to the triazole ligand. While the primary focus of some of these studies has been on the biological activity of the resulting complexes, the potential for catalytic applications is significant.
The development of N-heterocyclic carbene (NHC) ligands from pyrrole-substituted triazolium salts represents a particularly promising avenue for catalysis. nih.gov NHCs are known to form stable complexes with a wide range of metals, leading to highly active and selective catalysts for various organic transformations. The generation of a pyrrole-substituted triazole NHC has been reported, opening the door for its exploration in catalytic cycles. nih.gov
The following table presents examples of metal complexes formed with pyrrolyl-triazole derivatives:
| Pyrrolyl-Triazole Ligand Derivative | Metal Ion(s) | Resulting Complex Formula | Potential Application | Reference(s) |
| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | [Mn(C15)Cl2MeOH], [Fe(C15)Cl2MeOH], [Ni(C15)Cl2MeOH], [Cu(C15)2Cl2], [Zn(C15)4Cl2] | Anticancer activity | mdpi.com |
| 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazol-1-ium bromides | - | Precursors to NHC ligands | Catalysis | nih.gov |
Theoretical Frameworks for Predictive Chemical Design and Property Modulation
Theoretical and computational chemistry play a crucial role in understanding the properties of molecules like this compound and in guiding the design of new derivatives with desired functionalities. Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, geometry, and reactivity of these compounds. nih.govresearchgate.net
Studies on related 1,2,4-triazole derivatives have utilized DFT to calculate various molecular properties, including HOMO-LUMO energy gaps, ionization potentials, and electron affinities. nih.gov These calculations provide insights into the electronic behavior of the molecules and can be correlated with their experimental properties. For instance, theoretical calculations have been used to predict the toxicity of 1,2,4-triazole derivatives using Quantitative Structure-Toxicity Relationship (QSTR) models. nih.gov
In the context of this compound, theoretical models can be employed to:
Predict Reactivity: Identify the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies for functionalization.
Elucidate Spectroscopic Properties: Calculate NMR and IR spectra to aid in the characterization of new derivatives. nih.gov
Model Intermolecular Interactions: Understand the forces driving self-assembly and molecular recognition.
Design Catalysts: Predict the stability and catalytic activity of metal complexes with pyrrolyl-triazole ligands.
The synergy between computational prediction and experimental validation is key to accelerating the discovery and development of new materials and functional molecules based on the this compound scaffold.
Identification of Key Research Gaps and Future Directions
Despite the promising potential of this compound and its derivatives, several research gaps remain, offering exciting opportunities for future investigations.
Supramolecular Chemistry: There is a clear need for systematic studies on the supramolecular aggregation and self-assembly of this compound. Understanding the interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions will be crucial for the rational design of novel functional materials.
Molecular Recognition and Sensing: While the potential for this scaffold in sensing applications is high, there is a lack of reported chemosensors based on the specific this compound core. Future work should focus on the design and synthesis of derivatives functionalized with signaling moieties and the evaluation of their sensing capabilities for various analytes.
Catalysis: The catalytic applications of metal complexes bearing the this compound ligand are largely unexplored. Research should be directed towards synthesizing a broader range of metal complexes and evaluating their performance in various catalytic transformations, including cross-coupling reactions, oxidation, and reduction processes. The development and application of pyrrole-substituted triazole NHC ligands in catalysis is a particularly promising area. nih.gov
Advanced Materials: The exploration of this compound in the development of advanced materials such as coordination polymers, metal-organic frameworks (MOFs), and functional polymers is still in its infancy. The combination of the pyrrole and triazole functionalities offers unique opportunities for creating materials with interesting electronic, optical, or porous properties.
Predictive Modeling: While general theoretical methods are available, there is a need for the development of specific predictive models for the properties of this compound derivatives. Such models would greatly accelerate the design and discovery of new compounds with tailored functionalities.
Q & A
Q. What are the common synthetic routes for 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of hydrazine derivatives with carbonyl compounds or nucleophilic substitution. For example, 1-(4-methoxy-phenyl)-3-methyl-5-(4-methylsulfonyl-phenyl)-1H-1,2,4-triazole is synthesized via refluxing a mixture of N-(dimethylamino-methylene)-4-(methylsulfonyl)-benzamide, 4-methoxy-phenylhydrazine hydrochloride, and triethylamine in ethanol. Purification involves column chromatography (silica gel) and recrystallization from ethanol . Key Reaction Conditions :
Q. How are spectroscopic techniques applied in characterizing this compound?
- Methodological Answer : Structural elucidation relies on FTIR-ATR (to confirm functional groups like C-N and N-H stretches), 1H/13C-NMR (to assign proton environments and carbon frameworks), and mass spectrometry (to determine molecular ion peaks). For example, 5-[(1H-1,2,4-triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione derivatives are characterized by distinct NMR shifts for triazole protons (δ 8.2–8.5 ppm) and sulfur-containing moieties .
Q. What are the key considerations in designing experiments for synthesizing triazole derivatives?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts in condensation reactions .
- Purification : Silica gel chromatography with gradients (e.g., toluene/dioxane 70:30) resolves structurally similar byproducts .
Advanced Research Questions
Q. How do structural modifications influence the compound's pharmacological activity?
- Methodological Answer : Substituents on the triazole ring significantly modulate biological activity. For instance:
- Electron-withdrawing groups (e.g., -CF₃) enhance COX-2 inhibition by stabilizing interactions with the enzyme's hydrophobic pocket .
- Sulfonyl groups improve selectivity; 5-(4-methylsulfonyl-phenyl)- derivatives exhibit IC₅₀ values < 1 µM for COX-2 .
- In silico docking (e.g., with hEGFR) predicts binding affinities, guiding rational design. Compounds with 5-[(1H-1,2,4-triazol-1-yl)methyl] groups show nanomolar EGFR inhibition .
Q. What methodological approaches are used to analyze crystallographic data of triazole derivatives?
- Methodological Answer :
- SHELX suite : SHELXL refines small-molecule structures against high-resolution X-ray data. For macromolecules, SHELXPRO interfaces with refinement pipelines .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for assessing disorder in triazole rings .
Example Workflow :
Data collection (Mo-Kα radiation, λ = 0.71073 Å).
Structure solution via direct methods (SHELXS).
Refinement with SHELXL (anisotropic displacement parameters).
Validation using R-factor (< 0.05) and residual electron density maps .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from:
- Solvent effects : pKa values of 1,2,4-triazole derivatives vary significantly in polar vs. non-polar solvents, altering bioavailability. For example, pKa shifts by 1.2 units in DMSO vs. water .
- Assay conditions : COX-2 inhibition assays using recombinant enzymes vs. cell-based models yield differing IC₅₀ values. Standardize protocols (e.g., human whole-blood assays) for consistency .
- Statistical rigor : Apply multivariate analysis to account for variables like substituent lipophilicity (logP) and steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
